molecular formula C11H12BNO5 B3040133 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1613586-40-5

2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B3040133
CAS No.: 1613586-40-5
M. Wt: 249.03
InChI Key: FNBNWODTQKVXTN-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound It is characterized by the presence of a boron atom within a dioxazaborocane ring structure, which is further substituted with a hydroxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of boronic acids or boronates with appropriate organic substrates under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium-catalyzed cross-coupling of boronic acids with halogenated organic compounds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The boron atom can participate in nucleophilic substitution reactions, forming new boron-containing compounds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions include quinones, alcohols, amines, and various boron-containing derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s boron atom can form stable complexes with various biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its boron-containing dioxazaborocane ring structure, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BNO5/c1-13-6-10(15)17-12(18-11(16)7-13)8-2-4-9(14)5-3-8/h2-5,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBNWODTQKVXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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